![molecular formula C17H12IN3O2S2 B2374703 N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide CAS No. 685107-89-5](/img/structure/B2374703.png)
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide” is a chemical compound . It is part of a series of imidazo[1,2-a]pyridine derivatives that have been synthesized and evaluated for biological activity .
Molecular Structure Analysis
The molecular structure of “N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide” can be represented by the InChI code: 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 .Scientific Research Applications
Chemodivergent Synthesis
Imidazo[1,2-a]pyridines, including the compound , can be synthesized from α-bromoketones and 2-aminopyridines . This process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . This method of synthesis is chemodivergent, meaning it can lead to different products under different reaction conditions .
Antitumor Activity
Some derivatives of imidazo[1,2-a]pyridines have been evaluated for antitumor activity against certain types of cells . While the specific compound has not been directly studied for this application, it’s possible that it could exhibit similar properties due to its structural similarities with these derivatives.
Central Nervous System (CNS) Agents
Imidazo[1,2-a]pyridines are known to have significant effects on the central nervous system . They have been studied as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . Given the structural similarities, it’s possible that “N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide” could have similar effects.
Anti-inflammatory Agents
Some imidazo[1,2-a]pyridines have been found to have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .
Antidepressant Agents
Imidazo[1,2-a]pyridines have also been studied for their potential antidepressant effects . Again, while the specific compound has not been directly studied for this application, it’s possible that it could exhibit similar properties.
Antiviral and Antimicrobial Agents
Certain imidazo[1,2-a]pyridines have been found to have antiviral and antimicrobial activities . This suggests that they could potentially be used in the development of new antiviral and antimicrobial drugs .
Mechanism of Action
Target of Action
The primary target of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the posttranslational prenylation of Rab GTPases, which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . This inhibition disrupts the prenylation of Rab11A, a specific Rab GTPase . The disruption of Rab11A prenylation affects the normal functioning of the Rab GTPase, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the Rab geranylgeranyl transferase pathway . This pathway is involved in the posttranslational modification of Rab GTPases, which are key regulators of intracellular membrane trafficking . By inhibiting RGGT, the compound disrupts this pathway, leading to downstream effects on cellular processes .
Result of Action
The result of the compound’s action is the disruption of Rab11A prenylation . This disruption affects the normal functioning of Rab11A, leading to changes in cellular processes . The compound has been shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .
properties
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O2S2/c18-13-6-7-16-19-15(11-21(16)10-13)12-3-1-4-14(9-12)20-25(22,23)17-5-2-8-24-17/h1-11,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILYNIUGURROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=CN4C=C(C=CC4=N3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide |
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